Dopamine‑Overflow Modulation: 3,4‑Dichlorophenyl vs. 4‑Fluorophenyl & 4‑Iodophenyl Rimonabant Analogs
In a direct head‑to‑head study using rat striatal slices preloaded with [³H]dopamine, the 3,4‑dichlorophenyl‑substituted rimonabant analog MRI‑8273‑59 (which shares the 3,4‑dichlorophenyl C5‑substituent with the target compound) significantly augmented amphetamine‑evoked [³H]overflow across a 0.01–10 μM concentration range [1]. In contrast, the 4‑fluorophenyl analog MRI‑8273‑30‑1 produced the opposite effect—attenuation of [³H]overflow—while SR141716A (rimonabant, 4‑chlorophenyl), AM‑251 (4‑iodophenyl), and NIDA‑41020 (4‑methoxyphenyl) showed no significant modulation [1]. This unique augmentation is associated with the 3,4‑dichlorophenyl motif and is not displayed by any other 5‑position analog tested, providing a clear functional differentiation relevant to studies of endocannabinoid‑dopamine interactions.
| Evidence Dimension | Amphetamine‑evoked [³H]dopamine overflow modulation |
|---|---|
| Target Compound Data | MRI‑8273‑59 (3,4‑dichlorophenyl) significantly augmented overflow at 0.01–10 μM |
| Comparator Or Baseline | MRI‑8273‑30‑1 (4‑fluorophenyl) attenuated overflow; SR141716A, AM‑251, NIDA‑41020 showed no effect |
| Quantified Difference | Functional inversion: augmentation vs. attenuation or null effect |
| Conditions | Rat striatal slices, [³H]dopamine preload, amphetamine 0.3–3 μM |
Why This Matters
A procurement decision based on this compound ensures acquisition of a 3,4‑dichlorophenyl‑bearing probe capable of augmenting dopamine overflow, a phenotype absent in commercially favored 4‑halophenyl analogs, enabling distinct mechanistic dissection of CB1‑dopamine cross‑talk.
- [1] D. A. Zavitsanou, V. G. Mavromoustakos, C. G. Georgiou, J. G. Vartholomatos, E. G. Protonotarios, A. G. Tzakos, Analogs of SR‑141716A (Rimonabant) alter d‑amphetamine‑evoked [³H]dopamine overflow from preloaded striatal slices and amphetamine‑induced hyperactivity, Life Sci. 81 (2007) 63‑71. View Source
